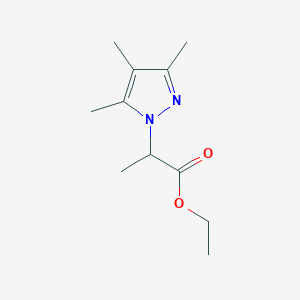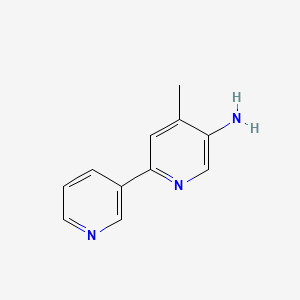
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate
Descripción general
Descripción
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C11H18N2O2 . It has a molecular weight of 210.27 g/mol . The IUPAC name for this compound is ethyl 2-(3,4,5-trimethylpyrazol-1-yl)propanoate .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C11H18N2O2/c1-6-15-11(14)10(5)13-9(4)7(2)8(3)12-13/h10H,6H2,1-5H3 . The Canonical SMILES string is CCOC(=O)C©N1C(=C(C(=N1)C)C)C . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.27 g/mol . It has an XLogP3-AA value of 2.2, indicating its partition coefficient between octanol and water . It has a topological polar surface area of 44.1 Ų . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 4 rotatable bonds .Aplicaciones Científicas De Investigación
Molecular Design and Synthesis
- Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate is involved in the synthesis of various heterocyclic compounds, such as pyrazolo[3,4-d]pyridazines. These are synthesized through reactions involving ethyl 2-(arylhydrazono)propanoates and ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, leading to the formation of pyrazole derivatives (Matiichuk, Potopnyk, & Obushak, 2008).
Renewable Chemical Sources
- A study demonstrated the heterocyclization of methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate into pyrazole derivatives, showing the versatility of ethyl 3-(1H-pyrazol-3-yl)propanoates in synthesizing diverse glutamate-like derivatives from renewable sources like levulinic acid (Flores et al., 2014).
Pharmaceutical Research
- In pharmaceutical research, derivatives of ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate, like ethyl 3-(3,5-dimethyl-1H-pyrrol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoate, have been identified as potential inhibitors for enzymes like fructose-1,6-bisphosphatase, demonstrating significant inhibitory activities (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Antimicrobial Activity
- Studies on ethyl 2-(1H-pyrazol-1-yl)acetate, a related compound, have shown its potential in synthesizing antimicrobial agents. These compounds have been tested against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, comparing favorably with standard drugs (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Polymorphism in Pharmaceutical Compounds
- Research into polymorphic forms of related ethyl propanoate compounds in pharmaceuticals has been conducted. These studies involve characterizing different polymorphic forms using techniques like spectroscopy and diffractometry, crucial for understanding pharmaceutical properties (Vogt et al., 2013).
Catalysis in Polymerization
- Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate derivatives are used in catalysis, particularly in the copolymerization of CO2 and cyclohexene oxide. This demonstrates their potential in creating sustainable polymers and contributing to green chemistry (Matiwane, Obuah, & Darkwa, 2020).
Propiedades
IUPAC Name |
ethyl 2-(3,4,5-trimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-6-15-11(14)10(5)13-9(4)7(2)8(3)12-13/h10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGZSOORPPQZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=C(C(=N1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244774 | |
| Record name | Ethyl α,3,4,5-tetramethyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate | |
CAS RN |
1217862-97-9 | |
| Record name | Ethyl α,3,4,5-tetramethyl-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,3,4,5-tetramethyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















